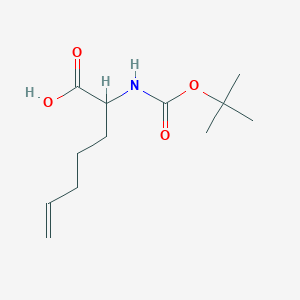

2-tert-Butyloxycarbonylamino-5-heptenoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-tert-Butyloxycarbonylamino-5-heptenoic Acid is a compound that is related to a family of tert-butyloxycarbonyl-protected amino acids and derivatives. These compounds are often used in the synthesis of peptides and other organic molecules, where the tert-butyloxycarbonyl (Boc) group serves as a protective group for amines. The Boc group is particularly useful because it can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule.

Synthesis Analysis

The synthesis of related tert-butyloxycarbonyl compounds has been demonstrated in several studies. For instance, the synthesis of optically active cyclohexenone derivatives with tert-butyldimethylsiloxy groups has been achieved through key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion . Similarly, the direct tert-butylation of tryptophan has been performed to yield tri-substituted amino acids, showcasing the versatility of tert-butylation in synthesizing complex amino acid derivatives . Moreover, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, highlighting the ability to control stereochemistry in the synthesis of Boc-protected amino acids .

Molecular Structure Analysis

The molecular structure of tert-butyloxycarbonyl compounds is characterized by the presence of the bulky tert-butyl group attached to an oxygen atom, which is then connected to a carbonyl group that links to the nitrogen of an amino group. This structure is crucial for the protective properties of the Boc group. X-ray crystallography and spectroscopic methods such as NMR and mass spectrometry have been employed to elucidate the structures of tert-butyloxycarbonyl compounds .

Chemical Reactions Analysis

Tert-butyloxycarbonyl-protected compounds participate in various chemical reactions. For example, the reaction of tert-butyloxycarbonyl-protected enones with cyanocuprates has been used to achieve diastereoselective addition reactions . Schiff base formation has also been reported with tert-butyloxycarbonyl-protected compounds, leading to the synthesis of complex molecules with potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyloxycarbonyl-protected compounds are influenced by the protective group. The Boc group increases the steric bulk and can affect the solubility and reactivity of the molecule. The stability of the Boc group under various conditions has been studied, showing resistance to acidolysis and allowing for selective deprotection . The introduction of the Boc group can also influence the thermal properties and crystallization behavior of the compound .

Scientific Research Applications

Synthesis Enhancements

2-tert-Butyloxycarbonylamino-5-heptenoic acid and its derivatives are pivotal in the field of organic synthesis, providing chemoselective tert-butoxycarbonylation under mild conditions. This ability enhances the synthesis of complex molecules, as demonstrated by the creation of stereocontrolled hydroxyethylene dipeptide isosteres and pseudopeptidic structures for drug design. For instance, the development of enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides showcases the reagent's utility in facilitating novel drug discovery processes (Saito et al., 2006), (Nadin et al., 2001), (Lecinska et al., 2010).

Advanced Material Synthesis

The compound has been instrumental in synthesizing advanced materials, such as chromogenic amino acids for HIV-protease assays and derivatives with potential antioxidant activity. These applications demonstrate the compound's versatility in both pharmaceutical and material science contexts, highlighting its role in developing diagnostic tools and new materials with enhanced functionalities (Badalassi et al., 2002), (Shakir et al., 2014).

Biological Activity Exploration

Research on 2-tert-Butyloxycarbonylamino-5-heptenoic acid derivatives has also led to the exploration of their biological activities, such as inhibitory effects on fungi, highlighting the potential for these compounds in antimicrobial applications. This underscores the compound's significance beyond synthesis, extending into bioactive material development with potential therapeutic uses (Shi et al., 2020).

Drug Development and Synthesis

Furthermore, the compound's derivatives have been critical in drug development, enabling the synthesis of novel inhibitors and therapeutic agents. This includes the development of enantiopure antagonists for NMDA receptors, showcasing the pivotal role of such derivatives in advancing neuroscience and pharmacology research. These applications demonstrate the compound's crucial role in facilitating the development of new pharmacological agents with potential applications in treating neurological disorders (Bombieri et al., 2005).

Future Directions

The future directions or potential applications for 2-tert-Butyloxycarbonylamino-5-heptenoic Acid are not specified in the search results. Its current known application is as a reactant in the preparation of (-)-Amathaspiramide F , which suggests it may have uses in related chemical syntheses or research contexts.

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKPUPUWFHDYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyloxycarbonylamino-5-heptenoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)

![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)